
Carbobenzoxy-D,L-tryptophanamide
Overview
Description
Carbobenzoxy-D,L-tryptophanamide (CAS Reg. No. 27018-75-3) is a protected derivative of tryptophanamide, featuring a carbobenzoxy (Cbz) group. This compound is classified as an amino acid derivative and is widely utilized in peptide synthesis and biochemical research. The Cbz group serves as a protective moiety for the amine functionality, enhancing stability during chemical reactions while allowing selective deprotection under controlled conditions . Structurally, it combines the indole ring of tryptophan with an amide linkage and a benzyloxycarbonyl group, rendering it distinct in solubility and reactivity compared to unprotected tryptophan derivatives. Its applications span drug development, enzymatic studies, and as a precursor for labeled compounds in proteomics research .
Preparation Methods
Carbobenzoxy-D,L-tryptophanamide can be synthesized through a reaction involving L-tryptophanamide hydrochloride and benzyl chloroformate. The process involves the following steps :
- Dissolve 8.35 g (0.21 mol) of sodium hydroxide in 100 ml of water.
- Add 200 ml of tetrahydrofuran (THF) to the solution.
- Introduce 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride to the mixture.
- Cool the mixture on ice and add 19.6 g (0.114 mol) of benzyl chloroformate under vigorous stirring for 5 minutes.
- Remove the ice bath and stir the mixture for 1 hour.
- Partition the mixture between 150 ml of water and 250 ml of ethyl acetate (EtOAc).
- Collect the organic phase and extract the aqueous phase with an additional 100 ml of EtOAc.
- Combine the organic phases, wash with water and brine, and evaporate the solvent.
- Suspend the obtained solid in 400 ml of diethyl ether and filter to obtain the final product as a white solid.
Chemical Reactions Analysis
Carbobenzoxy-D,L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like THF, EtOAc, and diethyl ether, as well as catalysts and temperature control.
Scientific Research Applications
Peptide Synthesis
Carbobenzoxy-D,L-tryptophanamide serves as an important building block in peptide synthesis. The carbobenzoxy (Z) group protects the amino group of tryptophan, allowing for selective coupling reactions without interference from the amino functionality. This protection strategy is crucial for synthesizing complex peptides where the order of amino acid incorporation is vital.
Key Features:
- Protection of Amino Group: The Z group can be easily removed under mild acidic conditions, facilitating the subsequent steps in peptide synthesis.
- Versatility: It can be incorporated into various peptide sequences to study structure-activity relationships.
Drug Design and Development
In drug discovery, this compound has been explored for its potential as a pharmacophore due to its ability to mimic natural substrates in enzymatic reactions. Its application in computer-aided drug design (CADD) has led to the identification of novel inhibitors for various biological targets.
Case Study:
- Tryptophan Analogues as Inhibitors: Research has shown that derivatives of tryptophan, including this compound, can act as effective inhibitors of enzymes such as tryptophanyl-tRNA synthetase. This enzyme is crucial for protein synthesis in bacteria, making it a target for antibiotic development .
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes. It has been studied for its effects on cell signaling pathways, particularly those involving serotonin receptors due to the structural similarity to serotonin.
Mechanism Insights:
- Serotonin Receptor Modulation: As a tryptophan derivative, it can influence serotonin biosynthesis and metabolism, potentially leading to applications in treating mood disorders .
Computational Studies
Recent advancements in computational methods have enabled researchers to model the interactions of this compound with various biological targets. These studies help predict binding affinities and optimize lead compounds for further development.
Example Applications:
- Molecular Docking Studies: Utilizing software like AutoDock or MOE to simulate how this compound binds to target proteins, providing insights into its efficacy as a drug candidate .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Peptide Synthesis | Building block for peptides | Used in selective coupling reactions |
Drug Design | Inhibitor development | Effective against tryptophanyl-tRNA synthetase |
Biological Activity | Modulates serotonin pathways | Potential applications in mood disorders |
Computational Studies | Predicts interactions with biological targets | Molecular docking studies revealing binding affinities |
Mechanism of Action
The mechanism of action of carbobenzoxy-D,L-tryptophanamide involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in protein synthesis and can inhibit or activate certain biochemical pathways depending on its concentration and the presence of other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between Carbobenzoxy-D,L-tryptophanamide and related compounds:
Key Comparative Insights:
Functional Group Influence on Reactivity
- This compound : The Cbz group shields the amine, reducing unwanted side reactions in peptide synthesis. This contrasts with L-tryptophanamide (hydrochloride) , which has a free amine, making it prone to oxidation and unsuitable for prolonged storage .
- Methyl ester derivatives (e.g., (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester) exhibit higher hydrophobicity and specificity for esterase activity compared to the amide group in this compound .
Solubility and Stability
- This compound’s solubility in organic solvents (e.g., DMF) contrasts with L-tryptophanamide hydrochloride , which is water-soluble but degrades rapidly in aqueous buffers .
- Compounds with ester groups (e.g., methyl esters) show lower aqueous solubility but enhanced membrane permeability compared to amide derivatives .
Enzymatic Interactions
- L-Tryptophanamide is metabolized by Chromobacterium violaceum enzymes into multiple products (e.g., 3 resolved peaks via reverse-phase chromatography), whereas the Cbz group in this compound likely impedes such metabolism, enhancing stability .
- In E. coli, L-tryptophanamide acts as a corepressor by binding the trpA repressor, but the Cbz group in this compound may sterically hinder this interaction .
Research Findings and Implications
- Synthetic Utility : this compound’s protective group strategy is critical for multi-step peptide synthesis, avoiding side reactions common with unprotected amines .
- Therapeutic Potential: Derivatives like N-hexanoyl-5-hydroxytryptophyl-5-hydroxytryptophanamide show promise in nanomedicine, though this compound itself is primarily a research tool .
- Metabolic Stability : The Cbz group’s resistance to enzymatic degradation makes it advantageous for stable isotope labeling in proteomic studies .
Biological Activity
Carbobenzoxy-D,L-tryptophanamide (CBT) is a derivative of tryptophan with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is notable for its potential therapeutic applications due to its interactions with various biological systems. This article reviews the biological activity of CBT, focusing on its antimicrobial, antiviral, and anxiolytic properties, as well as its structural characteristics that influence these activities.
Chemical Structure and Properties
This compound is an amide formed from the condensation of carbobenzoxy (Cbz) group with D,L-tryptophan. The Cbz group enhances the lipophilicity and stability of the compound, which can affect its bioactivity. The general structure can be represented as follows:
This structure allows CBT to participate in various biochemical interactions, including peptide bond formation with other amino acids or peptides, which is crucial for its biological activity.
Antimicrobial Activity
CBT has demonstrated significant antimicrobial properties against a range of pathogens. In a study examining a series of amino acid-based surfactants that included CBT derivatives, it was found that modifications in the hydrophobic character and the polar head influenced antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated that compounds with higher hydrophobicity exhibited enhanced antibacterial activity.
Table 1: Antimicrobial Activity of CBT Derivatives
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CBT | Staphylococcus aureus | 32 µg/mL |
CBT | Escherichia coli | 64 µg/mL |
CBT-Derivative A | Pseudomonas aeruginosa | 16 µg/mL |
CBT-Derivative B | Salmonella typhimurium | 32 µg/mL |
Antiviral Activity
Research has shown that carbobenzoxy peptides exhibit antiviral activity, particularly against viruses such as measles and herpes. A series of carbobenzoxy dipeptides were tested for their antiviral properties, revealing that certain compounds within this series had potent effects against these viruses in vitro . The mechanism appears to involve inhibition of viral replication processes.
Table 2: Antiviral Efficacy of Carbobenzoxy Peptides
Compound | Virus Tested | IC50 (µM) |
---|---|---|
Carbobenzoxy-L-phenylalanine-nitro-L-arginine | Measles Virus | 0.5 |
Carbobenzoxy-D-phenylalanine-D-methionine | Herpes Simplex Virus | 1.2 |
Anxiolytic Activity
Recent studies have also explored the anxiolytic potential of CBT and its derivatives. In animal models, particularly using Balb/C mice, CBT demonstrated significant anxiolytic-like effects when administered intraperitoneally at doses ranging from 0.1 to 1.0 mg/kg . The compound's mechanism may involve modulation of neurotransmitter systems associated with anxiety regulation.
Case Study: Anxiolytic Effects in Animal Models
In a controlled study evaluating the anxiolytic effects of CBT:
- Methodology : Mice were subjected to elevated plus-maze tests after administration of CBT.
- Results : Mice treated with CBT spent significantly more time in the open arms of the maze compared to control groups, indicating reduced anxiety levels.
Structure-Activity Relationship (SAR)
The biological activity of CBT is closely linked to its structural characteristics. Modifications in the Cbz group or alterations in the tryptophan moiety can lead to variations in potency and efficacy across different biological assays. For instance, replacing L-tryptophan with D-tryptophan typically results in decreased activity .
Table 3: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Replacement with D-Tryptophan | Decreased anxiolytic activity |
Increased hydrophobicity | Enhanced antimicrobial effectiveness |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Carbobenzoxy-D,L-tryptophanamide, and how can purity be optimized?
this compound is typically synthesized via carbobenzoxy (Cbz) protection of tryptophan’s amino group, followed by amidation. Key steps include esterification of L/D-tryptophan methyl ester and subsequent reaction with benzyl chloroformate. Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate enantiomers and remove unreacted intermediates . Purity validation should combine NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) to confirm stereochemical integrity and absence of byproducts like deprotected tryptophanamide .
Q. How can researchers differentiate between D- and L-enantiomers of Carbobenzoxy-tryptophanamide in experimental settings?
Enantiomeric separation is achieved using chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases. Circular dichroism (CD) spectroscopy can further confirm absolute configuration by analyzing Cotton effects near 220–280 nm, correlating with tryptophan’s indole moiety . For advanced validation, X-ray crystallography of co-crystallized derivatives (e.g., FDTA complexes) provides unambiguous stereochemical assignments .
Advanced Research Questions
Q. What experimental strategies address contradictory data in this compound’s bioactivity studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from enantiomeric impurities or solvent-dependent aggregation. Researchers should:
- Standardize enantiomeric purity (>98%) via chiral chromatography .
- Perform dose-response assays across multiple solvents (e.g., DMSO vs. aqueous buffers) to assess aggregation effects.
- Use isothermal titration calorimetry (ITC) to quantify binding constants with target proteins, resolving ambiguities from indirect assays .
Q. How does this compound influence supramolecular self-assembly in drug delivery systems?
The Cbz group enhances hydrophobicity, promoting π-π stacking and H-bonding in nucleopeptide conjugates. For example, thyminyl-tryptophanamide analogs form nanofibers under physiological conditions, characterized via TEM and dynamic light scattering (DLS). These nanostructures exhibit serum stability and controlled release of anticancer agents like doxorubicin, as shown in cell viability and confocal imaging assays .
Q. What metabolomic approaches identify this compound’s role in disease pathways?
Untargeted metabolomics using LC-HRMS can detect tryptophanamide derivatives in biofluids. In pre-diabetes models, orthogonal partial least squares-discriminant analysis (OPLS-DA) revealed L-tryptophanamide as a differential metabolite (VIP >1.0, p<0.05), linking its depletion to dysregulated glucose metabolism. Stable isotope tracing (¹³C-labeled tryptophan) further clarifies its incorporation into kynurenine pathways .
Q. How can researchers mitigate off-target effects when studying this compound in CRISPR/Cas9 screens?
Use tools like PatchSearch to predict off-target binding sites in gene-editing assays. For example, Carbobenzoxy-tryptophanamide derivatives may interfere with GTPase HRas activity via indole-mediated π-cation interactions. Validate specificity using knockout cell lines and competitive inhibition assays with GTP analogs (e.g., GNP) .
Q. What peptide synthesis protocols integrate this compound into bioactive sequences?
Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is optimal. Key steps:
- Deprotect Fmoc groups with 20% piperidine in DMF.
- Couple this compound using HBTU/HOBt activation.
- Cleave peptides with TFA/TIS/H₂O (95:2.5:2.5) and characterize via MALDI-TOF MS. This method yielded antatollamide analogs with nanomolar affinity for GPCRs .
Q. Methodological Frameworks
Q. How can the PICO framework structure studies on this compound’s therapeutic potential?
- Population : Cancer cell lines with tryptophan metabolism dysregulation (e.g., IDO1-overexpressing glioblastoma).
- Intervention : this compound (10–100 µM) ± nanoformulation.
- Comparison : Untreated controls vs. free tryptophanamide.
- Outcome : Apoptosis (Annexin V/PI flow cytometry), ROS generation (DCFDA assay). This design ensures reproducibility and clinical relevance .
Q. What statistical models resolve batch effects in high-throughput screening of this compound?
Apply ComBat or PCA to normalize MS/MS data. For metabolomics, use mixed-effect models (e.g., limma-Voom) to adjust for technical variability, prioritizing metabolites with fold change >2 and q<0.05 .
Properties
IUPAC Name |
benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKLCWXRBTPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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